molecular formula C40H32N2O2 B8246707 (S)-2,2'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(S)-2,2'-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8246707
M. Wt: 572.7 g/mol
InChI Key: RKEBRCLYJPUMKP-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in asymmetric synthesis. This compound is known for its ability to act as a ligand in various catalytic processes, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the condensation of ®-4-benzyl-4,5-dihydrooxazole with 2,2’-dihydroxy-1,1’-binaphthalene. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole rings. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols.

Scientific Research Applications

(S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to induce chirality in synthetic processes.

Mechanism of Action

The mechanism of action of (S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The oxazole rings and the binaphthalene backbone provide a rigid chiral environment, which is crucial for inducing asymmetry in the catalytic processes. The molecular targets include transition metal centers, and the pathways involved often relate to the formation of chiral intermediates.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
  • (S)-2,2’-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
  • (S)-2,2’-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene

Uniqueness

(S)-2,2’-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its ability to act as a ligand in asymmetric catalysis. Compared to similar compounds, it offers higher selectivity and efficiency in inducing chirality in various chemical reactions.

Properties

IUPAC Name

(4R)-4-benzyl-2-[1-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O2/c1-3-11-27(12-4-1)23-31-25-43-39(41-31)35-21-19-29-15-7-9-17-33(29)37(35)38-34-18-10-8-16-30(34)20-22-36(38)40-42-32(26-44-40)24-28-13-5-2-6-14-28/h1-22,31-32H,23-26H2/t31-,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEBRCLYJPUMKP-ROJLCIKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.